Lusaperidone

α2-adrenoceptor pharmacology receptor binding assays neuropsychiatric drug discovery

Lusaperidone is a selective α2A/α2C-adrenoceptor antagonist (Ki=0.13/0.15 nM) with weak D2/5-HT2A activity (Ki>80 nM). It is the optimal tool for α2-focused research, eliminating confounding effects common with standard antipsychotics. It is ideal for receptor binding, PET radioligand ([11C]R107474), and in vivo behavioral studies requiring clean α2-antagonism. Not interchangeable with risperidone or iloperidone.

Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
CAS No. 214548-46-6
Cat. No. B1663201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLusaperidone
CAS214548-46-6
Synonyms(11C)R107474
2-methyl-3-(2-(1,2,3,4-tetrahydrobenzo(4,5)furo(3,2-c)pyridin-2-yl)ethyl)-4H-pyrido(1,2-a)pyrimidin-4-one
R107474
Molecular FormulaC22H21N3O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC4=C(C3)C5=CC=CC=C5O4
InChIInChI=1S/C22H21N3O2/c1-15-16(22(26)25-11-5-4-8-21(25)23-15)9-12-24-13-10-20-18(14-24)17-6-2-3-7-19(17)27-20/h2-8,11H,9-10,12-14H2,1H3
InChIKeyZYXHQIPQIKTEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lusaperidone (R107474, CAS 214548-46-6): High-Affinity α2-Adrenoceptor Antagonist for Psychiatric Research Procurement


Lusaperidone (R107474) is an investigational α2-adrenoceptor antagonist belonging to the benzofuropyridine class [1]. It exhibits subnanomolar affinity for human α2A- and α2C-adrenoceptors (Ki = 0.13 and 0.15 nM, respectively), with approximately 7-fold lower affinity for α2B (Ki = 1 nM) and moderate affinity for 5-HT7 receptors (Ki = 5 nM) [1][2]. Notably, Lusaperidone demonstrates only weak interaction with dopamine D2L, D3, D4, and serotonin 5-HT2A receptors (Ki range 81–920 nM), a profile that fundamentally distinguishes it from conventional antipsychotics that rely on robust D2/5-HT2A antagonism for efficacy [1]. The compound was evaluated clinically for depression characterized by anergia and lack of drive, though further development was discontinued [3].

Why Lusaperidone Cannot Be Substituted with Conventional Atypical Antipsychotics in α2-Adrenoceptor Research


Conventional atypical antipsychotics such as risperidone, paliperidone, and iloperidone achieve therapeutic effects primarily through potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, with D2 receptor occupancy typically exceeding 60–80% at clinical doses [1]. In contrast, Lusaperidone exhibits only weak affinity for D2 and 5-HT2A receptors (Ki values >80 nM) and instead targets α2-adrenoceptors with subnanomolar potency [2][3]. This divergent pharmacological profile means that Lusaperidone and conventional antipsychotics cannot be interchanged in experimental systems designed to interrogate α2-adrenoceptor function, nor in studies requiring a clean α2-antagonist tool compound without confounding D2/5-HT2A activity. Procurement decisions must account for this fundamental mechanistic distinction.

Lusaperidone (R107474) Quantitative Differentiation Evidence: Receptor Binding, Functional Activity, and In Vivo Occupancy


α2A- and α2C-Adrenoceptor Binding Affinity: Subnanomolar Potency Differentiates Lusaperidone from Multireceptor Antipsychotics

Lusaperidone demonstrates subnanomolar affinity for human α2A- and α2C-adrenoceptors (Ki = 0.13 nM and 0.15 nM, respectively) [1]. In contrast, the conventional atypical antipsychotic risperidone binds α2-adrenoceptors with substantially lower affinity, with reported Ki values in the range of 3–7 nM for α2 subtypes [2]. The affinity difference for α2A is approximately 23- to 54-fold in favor of Lusaperidone. Lusaperidone's affinity for α2B (Ki = 1 nM) is approximately 7-fold lower than for α2A/α2C, indicating subtype selectivity within the α2 family [1].

α2-adrenoceptor pharmacology receptor binding assays neuropsychiatric drug discovery

Selectivity Profile: Weak D2 and 5-HT2A Binding Defines Lusaperidone's Pharmacological Niche

Lusaperidone interacts only weakly with dopamine D2L, D3, D4 receptors and serotonin 5-HT2A, 5-HT2C receptors, with Ki values ranging from 81 to 920 nM [1][2]. In contrast, risperidone exhibits potent D2 and 5-HT2A antagonism with Ki values of 5.9 nM and 4.8 nM, respectively [3]. The D2 affinity ratio between Lusaperidone and risperidone exceeds 13-fold (81 nM vs. 5.9 nM). At concentrations up to 10 μM, Lusaperidone shows negligible or no interaction with a broad panel of other receptors and transporters [1]. The α2A-to-D2 selectivity ratio for Lusaperidone is approximately 623-fold (0.13 nM vs. 81 nM), compared to approximately 1.2-fold (3 nM vs. 5.9 nM) for risperidone, representing a >500-fold difference in selectivity.

receptor selectivity profiling atypical antipsychotic differentiation off-target pharmacology

Functional Antagonism: Lusaperidone Reverses α2-Adrenoceptor-Mediated cAMP Inhibition with Nanomolar Potency

Lusaperidone acts as a full antagonist at human α2A- and α2C-adrenoceptors, reversing clonidine-induced inhibition of cyclic AMP production with Kb values of 2.8 nM and 4.4 nM, respectively [1]. While functional antagonism data for risperidone at α2-adrenoceptors are not directly comparable due to different assay systems, the demonstration of full antagonist efficacy establishes Lusaperidone's functional activity at its primary targets. The functional potency (Kb) is approximately 20-fold lower than binding affinity (Ki) for α2A (2.8 nM vs. 0.13 nM), consistent with the relationship observed for many GPCR antagonists.

cAMP signaling functional receptor antagonism α2-adrenoceptor pharmacology

In Vivo α2-Adrenoceptor Occupancy: Sub-0.03 mg/kg ED50 Demonstrates High Potency and Rapid Brain Penetration

Lusaperidone occupies α2A- and α2C-adrenoceptors in rat brain with ED50 values of 0.014 mg/kg sc (95% CI: 0.009–0.019) and 0.026 mg/kg sc (95% CI: 0.022–0.030), respectively, measured by ex vivo autoradiography 1 hour post-administration [1][2]. The compound exhibits rapid brain uptake following intravenous administration, reaching maximum concentration in brain tissue at 5 minutes post-injection [1]. Comparative in vivo α2-adrenoceptor occupancy ED50 data for risperidone or other conventional antipsychotics are not available, as these compounds have not been systematically evaluated for α2 occupancy at low doses.

in vivo receptor occupancy CNS penetration PET tracer development

Radioligand Development: [11C]R107474 Enables PET Imaging of Central α2-Adrenoceptors

Lusaperidone has been successfully radiolabeled with carbon-11 to produce [11C]R107474, a PET ligand for studying central α2-adrenoceptors [1][2]. The radiosynthesis via Pictet-Spengler reaction with [11C]formaldehyde yields the tracer in 33 ± 4% overall decay-corrected radiochemical yield with total synthesis time of 55 minutes and specific activity of 24–28 GBq/μmol [1]. In vivo PET studies in rats demonstrated specific binding that was displaceable by the non-selective α2-antagonist mirtazapine, confirming target specificity [1]. Conventional antipsychotics including risperidone, paliperidone, iloperidone, and lurasidone have not been developed as α2-selective PET radioligands, as their primary pharmacology targets D2 and 5-HT2A receptors [3].

PET imaging radioligand development α2-adrenoceptor neuroimaging

Lusaperidone (R107474) Optimal Application Scenarios for Scientific and Industrial Procurement


In Vitro α2-Adrenoceptor Pharmacology Studies Requiring High-Affinity Antagonism Without D2/5-HT2A Confounds

Lusaperidone is optimally deployed in receptor binding and functional assays where high-affinity α2A/α2C antagonism is required without confounding activity at dopamine D2 or serotonin 5-HT2A receptors. The compound's weak affinity for D2 and 5-HT2A receptors (Ki >80 nM) enables clean pharmacological dissection of α2-mediated signaling, unlike risperidone and other conventional antipsychotics that exhibit potent D2/5-HT2A antagonism at similar concentrations [1][2]. This application scenario is particularly relevant for academic and pharmaceutical researchers investigating α2-adrenoceptor contributions to mood regulation, cognition, and stress responses.

In Vivo Behavioral Studies of Central α2-Adrenoceptor Function in Rodent Models

The compound's demonstrated in vivo α2A- and α2C-adrenoceptor occupancy at low subcutaneous doses (ED50 = 0.014 and 0.026 mg/kg sc, respectively) and rapid brain penetration (Tmax = 5 min) support its use in preclinical behavioral pharmacology studies [1][2]. Researchers investigating the role of central α2-adrenoceptors in depression-like behaviors, cognitive function, or stress-related paradigms can leverage Lusaperidone's potent and selective α2 antagonism in vivo. This application is supported by the original therapeutic rationale for the compound, which targeted depression characterized by anergia and lack of drive [3].

PET Imaging Studies of α2-Adrenoceptor Distribution and Occupancy

The validated radiosynthesis of [11C]R107474 provides a unique tool for positron emission tomography (PET) studies of central α2-adrenoceptor distribution, density, and drug-induced occupancy [1][2]. With radiochemical yields of 33 ± 4% and specific activity of 24–28 GBq/μmol, [11C]R107474 enables quantitative neuroimaging applications not achievable with D2/5-HT2A-targeted antipsychotic radioligands [1]. This application scenario is relevant for translational neuroimaging facilities, pharmaceutical research organizations conducting receptor occupancy studies, and academic PET centers investigating α2-adrenoceptor neurobiology.

α2-Adrenoceptor Subtype Selectivity Studies: α2A/α2C vs. α2B Differentiation

Lusaperidone's approximately 7-fold selectivity for α2A/α2C over α2B adrenoceptors (Ki = 0.13–0.15 nM vs. 1 nM) provides a pharmacological tool for dissecting subtype-specific α2-adrenoceptor functions [1][2]. When used alongside non-selective α2-antagonists or subtype-selective reference compounds, Lusaperidone enables researchers to attribute observed effects to α2A/α2C-mediated mechanisms with greater confidence. This application is particularly valuable in studies examining the differential roles of α2-adrenoceptor subtypes in central nervous system function, cardiovascular regulation, and metabolic control.

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